1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that features a combination of pyrrole, piperidine, and imidazolidine rings
Mechanism of Action
Target of Action
Compounds with an imidazole ring, such as “1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione”, are often involved in various biological activities. They can interact with different targets in the body, including enzymes, receptors, and ion channels .
Mode of Action
The interaction between the compound and its target can lead to changes in the function of the target, which can result in therapeutic effects. The specific mode of action would depend on the exact nature of the target and how the compound interacts with it .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit or enhance the activity of the enzyme, thereby affecting the pathway .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the initial formation of the pyrrole and piperidine intermediates, followed by their coupling with the imidazolidine moiety under controlled conditions. Specific reagents and catalysts, such as palladium or titanium-based catalysts, are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazolidine ring, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, titanium-based catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Shares the piperidine and imidazolidine rings but lacks the trifluoroethyl group.
4-(1H-pyrrol-1-yl)benzaldehyde: Contains the pyrrole and benzoyl groups but lacks the piperidine and imidazolidine rings
Uniqueness
1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is unique due to its trifluoroethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
1-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3/c22-21(23,24)14-28-18(29)13-27(20(28)31)17-7-11-26(12-8-17)19(30)15-3-5-16(6-4-15)25-9-1-2-10-25/h1-6,9-10,17H,7-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONLOUBCOPSVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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